molecular formula C11H14N2O4 B12790440 2-Methyl-2-nitropropyl phenylcarbamate CAS No. 6328-95-6

2-Methyl-2-nitropropyl phenylcarbamate

Cat. No.: B12790440
CAS No.: 6328-95-6
M. Wt: 238.24 g/mol
InChI Key: ILAKSNMRPQGCEK-UHFFFAOYSA-N
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Description

2-Methyl-2-nitropropyl phenylcarbamate is an organic compound with the molecular formula C11H14N2O4 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a phenyl group and a nitro-substituted propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nitropropyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with 2-methyl-2-nitropropanol . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Another method involves the use of dimethyl carbonate and aniline to produce methyl N-phenylcarbamate, which can then be further reacted to form this compound . This method is considered environmentally friendly as it avoids the use of toxic phosgene.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitropropyl phenylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as hydrogen gas (H) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-2-aminopropyl phenylcarbamate, while oxidation can produce 2-methyl-2-nitroso-propyl phenylcarbamate .

Scientific Research Applications

2-Methyl-2-nitropropyl phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitropropyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-nitropropyl phenylcarbamate is unique due to the presence of both a nitro group and a carbamate group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6328-95-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(2-methyl-2-nitropropyl) N-phenylcarbamate

InChI

InChI=1S/C11H14N2O4/c1-11(2,13(15)16)8-17-10(14)12-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14)

InChI Key

ILAKSNMRPQGCEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)NC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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